molecular formula C18H17ClN2O2S B2457995 1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone CAS No. 851804-06-3

1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone

Cat. No. B2457995
CAS RN: 851804-06-3
M. Wt: 360.86
InChI Key: JJLZBZNLAKFFPR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfanyl group, a dihydroimidazol group, and a phenoxyethanone group . These functional groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroimidazol group suggests that the compound may have a cyclic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group could undergo electrophilic aromatic substitution reactions, and the methylsulfanyl group could undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, and the presence of the methylsulfanyl group could increase its reactivity .

Scientific Research Applications

Transformation and Genotoxicity in Chlorination Disinfection
The study by Sun et al. (2019) explores the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone during the chlorination disinfection process. This research is relevant as it examines how certain chemical compounds, similar in structure to the one , undergo transformations and increase in genotoxicity under specific conditions, such as higher pH values and chlorine doses. The formation of novel by-products during the chlorination of these compounds could have ecological and health risks, providing insights into the environmental and safety aspects of chemical transformations in water treatment processes (Sun et al., 2019).

Photochemical Transformations in Organic Synthesis
The work by Plíštil et al. (2006) presents the irradiation-induced transformations of certain chlorophenone derivatives, showcasing how photochemical processes can lead to the formation of complex organic molecules. This study illustrates the potential of using photochemical reactions in synthesizing compounds with intricate structures from simpler molecules, thus highlighting a method of synthesizing compounds with functionalities similar to the chemical (Plíštil et al., 2006).

Advancements in Polyimide Materials
Research by Tapaswi et al. (2015) and Ghaemy & Alizadeh (2009) on the development of high-performance polyimides incorporating sulfur and imidazole derivatives demonstrates the utility of such chemicals in creating materials with desirable properties like high refractive indices, good thermomechanical stabilities, and excellent solubility. These studies underscore the relevance of chemicals with sulfur and imidazole functionalities in advancing materials science, particularly in the context of enhancing the performance and application range of polyimides (Tapaswi et al., 2015); (Ghaemy & Alizadeh, 2009).

Environmental Impact and Analytical Methodologies
The detection of UV filters like benzophenones and benzotriazoles in environmental samples, as discussed by Zhang et al. (2011), highlights the environmental prevalence and potential impacts of similar synthetic compounds. This research points to the importance of developing analytical methodologies for tracking the environmental distribution of such chemicals, which can be crucial for assessing their ecological and health risks (Zhang et al., 2011).

Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on chlorophenyl-substituted compounds to predict their biological effects. This study exemplifies the use of computational tools in assessing the potential biological activities of chemicals, thereby aiding in the design of molecules with targeted properties (Viji et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to use appropriate safety precautions when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLZBZNLAKFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone

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